molecular formula C19H26N2O3 B2363317 Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 897670-78-9

Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2363317
CAS No.: 897670-78-9
M. Wt: 330.428
InChI Key: HKNZTOBKFBILCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a chemical building block belonging to the spirocyclic scaffold family. The 2,8-diazaspiro[4.5]decan-1-one core is a versatile and privileged structure in medicinal chemistry, valued for its three-dimensionality and conformational restriction, which can enhance binding affinity and reduce off-target effects in bioactive molecules . While specific biological data for this phenyl-substituted analog requires further investigation, its core structure is recognized for its significant research value. Spirocyclic diazaspirodecanone derivatives have demonstrated promising biological activities in scientific research. Notably, closely related compounds have been designed and synthesized as novel chitin synthase inhibitors with potential as antifungal agents . Furthermore, the 2,8-diazaspiro[4.5]decan-1-one scaffold is a key structural component in potent and selective inhibitors of other biological targets, such as CDK8 , for investigating cancer and other diseases . The tert-butyloxycarbonyl (Boc) protecting group on the diazaspiro nitrogen atom enhances the compound's utility by facilitating purification and enabling selective deprotection for further synthetic elaboration into more complex target molecules. This product is intended for use in research and development laboratories. Intended Use: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound responsibly and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-9-19(10-12-21)15(13-20-16(19)22)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNZTOBKFBILCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Formation and Oxidation

N-Benzyloxycarbonyl-3-piperidone is treated with hydroxylamine hydrochloride in ethanol/water to form the corresponding oxime (40% yield). Subsequent oxidation with urea hydrogen peroxide and trifluoroacetic anhydride in acetonitrile yields N-benzyloxycarbonyl-3-nitropiperidine (77.6% yield).

Michael Addition and Cyclization

The nitro intermediate undergoes Michael addition with methyl acrylate in tert-butanol using Triton B as a base, followed by hydro-reduction with Raney nickel under hydrogen (50 psi). This step forms the spirocyclic core with a 60.86% yield after column purification.

Carbamate Protection

The final tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, typically achieving >90% yield.

Optimization Notes :

  • Solvent choice (acetonitrile for oxidation; tert-butanol for Michael addition) critically affects reaction rates.
  • Raney nickel particle size impacts hydrogenation efficiency.

Palladium-Catalyzed Domino Reaction

A one-step method utilizing palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) enables spirocycle formation via domino C–C coupling (Figure 2).

Reaction Conditions

Unactivated yne-en-ynes react with aryl halides (e.g., iodobenzene) in toluene at 110°C for 24 hours. The process forms three C–C bonds simultaneously, yielding the spiro product in 45–65% yield.

Advantages :

  • Avoids multi-step protection/deprotection.
  • Compatible with diverse aryl halides.

Limitations :

  • Requires strict anhydrous conditions.
  • Lower yields compared to stepwise methods.

Alternative Pathways

Spirocyclization via Chloroformate Activation

A Chinese patent (CN109503578A) describes reacting tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate with ethyl chloroformate in tetrahydrofuran (THF) at −60°C. Lithium diisopropylamide (LDA) facilitates deprotonation, followed by quenching with ammonium chloride to yield the spiro product (68% yield).

Enzymatic Resolution

Racemic mixtures of the spiro intermediate can be resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in isopropyl acetate, achieving enantiomeric excess >98%.

Critical Analysis of Methodologies

Method Yield (%) Key Advantages Drawbacks
Multi-Step Synthesis 60–77 High purity; scalable Lengthy (5–7 steps)
Pd-Catalyzed 45–65 One-step; modular Sensitive to oxygen/moisture
Chloroformate Route 68 Mild conditions Requires cryogenic temperatures

Industrial-Scale Considerations

  • Cost Drivers : Raney nickel (∼$200/kg) and Boc anhydride (∼$150/kg) contribute significantly to production costs.
  • Green Chemistry : Recent efforts replace dichloromethane with cyclopentyl methyl ether (CPME) in oxidation steps, reducing environmental impact by 40%.

Emerging Techniques

  • Flow Chemistry : Continuous hydrogenation using fixed-bed reactors improves throughput by 30% compared to batch processes.
  • Photocatalysis : Visible-light-mediated spirocyclization achieves 72% yield in 2 hours, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has been investigated for its pharmacological properties due to its unique spirocyclic structure. The compound's structural features allow it to interact with biological targets effectively.

Potential Therapeutic Uses:

  • Antitumor Activity: Research indicates that compounds with similar diazaspiro structures can exhibit antitumor properties. Studies have shown that derivatives of diazaspiro compounds can inhibit the growth of cancer cells, suggesting potential for further exploration in cancer therapeutics .
  • Neurological Disorders: The spirocyclic framework may also contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthesis Pathways:

  • Building Block for Complex Molecules: this compound can be utilized as a precursor in the synthesis of other biologically active compounds. Its reactivity allows for various functionalizations that can lead to new derivatives with enhanced properties .

Example Case Study:
A recent study demonstrated the synthesis of related diazaspiro compounds through a multi-step process involving this compound as a key intermediate. This approach highlighted the versatility of the compound in generating diverse chemical entities .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.

Polymer Chemistry:
The unique structure of this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research into polymer composites has shown that incorporating spirocyclic compounds can improve the overall performance of materials used in various applications such as coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Properties/Applications References
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (base structure) 268550-48-7 C₁₃H₂₁N₂O₃ No phenyl or fluorophenyl substituents Versatile intermediate for drug discovery
tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 1375303-54-0 C₁₉H₂₅FN₂O₃ 4-Fluorophenyl at C4; ketone at C3 Enhanced binding affinity due to fluorine
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 169206-67-1 C₁₃H₂₁N₂O₃ Ketone shifted to C3; no aryl substituents Structural analog for SAR studies
8-(3,5-Diiodopyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one N/A C₁₄H₁₇I₂N₃O₂ Pyridinyl substituent; iodine atoms Potent kinase inhibitor candidate
tert-Butyl 2-hydroxy-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate N/A C₁₃H₁₉N₂O₅ Additional hydroxyl and ketone groups at C2/C3 Potential protease inhibitor scaffold

Structural and Functional Differences

  • Substituent Effects: The 4-phenyl group in the target compound enhances lipophilicity (predicted logP ~2.5–3.0) compared to the non-aryl-substituted base structure (logP ~1.8) . Fluorine introduction (e.g., 4-fluorophenyl analog) improves metabolic stability and target binding through electronegative interactions .
  • Synthetic Accessibility :

    • Microwave-assisted coupling (e.g., with 4-chloro-3,5-diiodopyridine or 5-bromo-4-chloro-3-(trifluoromethyl)pyridin-2-amine ) enables rapid functionalization of the spirocyclic core.
    • Pd/C-catalyzed hydrogenation is employed for deprotection of benzyloxy groups in related derivatives .

Physicochemical and Pharmacokinetic Profiles

  • Molecular Weight : The target compound (estimated MW ~355 g/mol) falls within the acceptable range for oral bioavailability, whereas analogs with heavier substituents (e.g., diiodopyridinyl derivative, MW ~537 g/mol ) may face permeability challenges.
  • Hydrogen Bonding : The 1-oxo group acts as a hydrogen-bond acceptor, critical for target engagement, while hydroxylated variants (e.g., CAS 1642899-83-9 ) introduce additional polarity.

Biological Activity

Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate, with the CAS number 897670-78-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C19H26N2O3
  • Molecular Weight : 330.43 g/mol
  • Purity : >95%
  • Physical Form : White to yellow solid
  • LogP : 2.16 (indicating moderate lipophilicity)
PropertyValue
Molecular FormulaC19H26N2O3
Molecular Weight330.43 g/mol
Purity>95%
LogP2.16

Anticancer Potential

Recent studies have indicated that compounds with spirocyclic structures, similar to this compound, may exhibit significant anticancer properties. The spirocyclic configuration enhances binding to target proteins, potentially leading to improved biological activity.

In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, a related study demonstrated that spirocyclic compounds exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin in certain assays .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits moderate antibacterial and antifungal activity. For example, compounds structurally related to tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane have shown effective inhibition against Gram-positive bacteria and various fungal strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin and fluconazole .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cell Lines :
    • A study assessed the cytotoxic effects of various diazaspiro compounds on prostate cancer cell lines (PC3 and DU145). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against these cancer cells .
  • Mechanism of Action :
    • Research has indicated that the mechanism of action for these compounds may involve the induction of oxidative stress and apoptosis through mitochondrial pathways, disrupting normal cellular functions and promoting cell death in cancerous tissues .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the structure-activity relationship have revealed that modifications in the phenyl ring or the diazaspiro framework can significantly enhance biological activity. This highlights the importance of structural optimization in developing more effective therapeutic agents .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing this spirocyclic compound?

The compound is typically synthesized via a multi-step route involving spirocyclization and protective group chemistry. For example, analogous spirocyclic systems are prepared by reacting a ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) with hydrazine hydrate, followed by tert-butyl chloroformate under reflux in ethanol or methanol. Purification via recrystallization or column chromatography ensures high yield and purity . Modifications to the phenyl or oxo groups may involve Suzuki coupling or oxidation steps, as seen in structurally related diazaspiro derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : To confirm the spirocyclic structure, analyze substituent positions (e.g., phenyl group at C4), and identify stereochemistry.
  • Mass spectrometry (MS) : For exact mass verification (e.g., m/z 348.1849 for related fluorophenyl analogs) and fragmentation pattern analysis .
  • Infrared (IR) spectroscopy : To detect carbonyl (C=O) and amine (N-H) functional groups .
  • X-ray crystallography : For unambiguous structural determination, though no direct data is available for this compound, SHELX and ORTEP-III are standard tools for spirocyclic systems .

Q. What safety protocols are essential during handling?

  • Storage : Keep in inert atmospheres at 2–8°C to prevent degradation .
  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators if aerosolization occurs .
  • Spill management : Avoid drainage contamination; use absorbent materials and ventilate the area .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps, while ethanol/methanol favor hydrazine reactions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for Suzuki coupling) may improve aryl group introduction efficiency .
  • Temperature control : Reflux conditions (~80°C) are critical for complete conversion, as seen in analogous syntheses .
  • Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) resolves stereoisomers or byproducts .

Q. How do computational methods aid in predicting conformational stability?

  • Density Functional Theory (DFT) : Models the spirocyclic core’s energy-minimized conformation, predicting steric strain from the phenyl substituent .
  • Molecular docking : Evaluates interactions with biological targets (e.g., enzyme active sites) to rationalize observed bioactivity .
  • Dynamic NMR simulations : Resolve dynamic stereochemical interconversions in solution .

Q. How can discrepancies in reported physicochemical properties be resolved?

  • Cross-validation : Compare melting points, solubility, and logP values across multiple techniques (e.g., DSC for melting point, HPLC for purity) .
  • Batch analysis : Assess lot-to-lot variability using LC-MS to identify impurities affecting properties .
  • Crystallographic data : Resolve structural ambiguities (e.g., keto-enol tautomerism) via single-crystal X-ray diffraction .

Q. What strategies address stereochemical uncertainties in the diazaspiro core?

  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • Circular Dichroism (CD) : Assign absolute configuration if crystallography is unavailable .
  • Derivatization : Introduce bulky groups to "lock" conformations for easier analysis .

Methodological Considerations

Q. How to validate the compound’s purity for biological assays?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and ≥95% purity thresholds .
  • Elemental analysis : Confirm C, H, N, O content matches theoretical values (e.g., C13H22N2O3 for related analogs) .
  • Stability testing : Monitor degradation under assay conditions (e.g., PBS buffer, 37°C) via LC-MS .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Byproduct formation : Optimize stoichiometry and reaction time to minimize side products .
  • Solvent recovery : Implement distillation or recycling for cost-effective large-scale production .
  • Regulatory compliance : Ensure adherence to ICH guidelines for impurity profiling and documentation .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data in literature?

  • Assay standardization : Compare protocols (e.g., cell lines, incubation times) to identify variables affecting results .
  • Metabolite profiling : Use LC-MS/MS to detect active metabolites that may explain divergent activities .
  • Computational modeling : Validate target engagement predictions against experimental IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.